molecular formula C7H12N2O2 B12887373 Methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate CAS No. 61720-45-4

Methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate

Cat. No.: B12887373
CAS No.: 61720-45-4
M. Wt: 156.18 g/mol
InChI Key: LEVZTVNCNKTYEM-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the 1,3-dipolar cycloaddition of diazo compounds with alkenes. One common method includes the reaction of 1-(1-adamantyl)-2-diazoethanone with methyl acrylate . The reaction is carried out under controlled conditions to ensure the formation of the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of heterogeneous catalysts can improve the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed: The major products formed from these reactions include substituted pyrazoles, dihydropyrazoles, and other functionalized derivatives .

Scientific Research Applications

Methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and coordinating with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

    3,5-Dimethylpyrazole: A closely related compound with similar structural features but lacking the ester functional group.

    1H-Pyrazole: The parent compound of the pyrazole family, serving as a reference point for comparing derivatives.

Uniqueness: Methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate stands out due to its ester functional group, which imparts unique reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications .

Biological Activity

Methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting its significance in pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C7H10N2O2
  • Molecular Weight : 154.17 g/mol
  • CAS Number : 89831-40-3

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes or ketones with hydrazine derivatives followed by esterification. This synthetic pathway allows for the introduction of various substituents that can enhance biological activity.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. These compounds have been shown to inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)
MDA-MB-231 (Breast)12.4
HepG2 (Liver)15.6
A549 (Lung)18.2

These results suggest that modifications in the pyrazole structure can lead to enhanced anticancer effects .

Anti-inflammatory Activity

This compound has also demonstrated anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and LOX:

CompoundIC50 (µM)Reference Standard
Methyl 3,5-dimethyl...10.0Diclofenac (54.65)
Celecoxib12.0Celecoxib

The selectivity and potency of this compound make it a candidate for further development as an anti-inflammatory agent .

Antibacterial and Antiviral Activities

Studies have also reported antibacterial and antiviral activities associated with pyrazole derivatives. For example:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Influenza VirusIC50 = 25 µM

These findings highlight the potential of this compound in combating infectious diseases .

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of this compound against breast cancer cells (MDA-MB-231). The compound was found to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in oncology .
  • Anti-inflammatory Research : In a controlled trial involving animal models of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups .

Properties

CAS No.

61720-45-4

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 3,5-dimethyl-1,4-dihydropyrazole-5-carboxylate

InChI

InChI=1S/C7H12N2O2/c1-5-4-7(2,9-8-5)6(10)11-3/h9H,4H2,1-3H3

InChI Key

LEVZTVNCNKTYEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(C1)(C)C(=O)OC

Origin of Product

United States

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